molecular formula C9H18N2O3 B10758922 Glutamine T-butyl ester

Glutamine T-butyl ester

Cat. No.: B10758922
M. Wt: 202.25 g/mol
InChI Key: VVOPSEUXHSUTJS-LURJTMIESA-N
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Description

Glutamine T-butyl ester, also known as tert-butyl L-glutaminate, is an organic compound with the molecular formula C9H18N2O3. It is a derivative of the amino acid glutamine, where the carboxyl group is esterified with a tert-butyl group. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glutamine T-butyl ester typically involves the esterification of glutamine with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the ester in good quantities .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of tert-butanol and appropriate catalysts remains central to the process .

Chemical Reactions Analysis

Types of Reactions: Glutamine T-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Glutamine T-butyl ester stands out due to its enhanced stability and solubility compared to other esters. This makes it particularly useful in applications requiring prolonged stability and efficient transport .

Properties

IUPAC Name

tert-butyl (2S)-2,5-diamino-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOPSEUXHSUTJS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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